[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine
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Overview
Description
[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with methylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, which is a good leaving group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a nucleophilic substitution reaction, the chloro group may be replaced by a methoxy group, resulting in the formation of 4-methoxy-2-(trifluoromethyl)pyridin-3-YL]methylamine.
Scientific Research Applications
Chemistry: In chemistry, [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl and chloro functionalities into target compounds .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also explored as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chloro and trifluoromethyl groups, can influence the compound’s binding affinity and activity at its target sites .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine is unique due to the presence of the methylamine group, which can significantly alter its reactivity and biological activity. The combination of chloro and trifluoromethyl groups on the pyridine ring also imparts distinct electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[4-chloro-2-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-6(4(5)3-12)7(9,10)11/h1-2H,3,12H2 |
InChI Key |
LIWUGAVVYNGWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CN)C(F)(F)F |
Origin of Product |
United States |
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